molecular formula C14H11N3O B2544295 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one CAS No. 30516-21-3

1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one

Cat. No.: B2544295
CAS No.: 30516-21-3
M. Wt: 237.262
InChI Key: LWEZSKZKZJDSSP-UHFFFAOYSA-N
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Description

1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a phenylethanone moiety, making it a versatile molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of benzotriazole with a suitable phenylethanone derivative under specific conditions. For example, the reaction of benzotriazole with 2-chloro-1-phenylethanone in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce various substituted benzotriazole compounds .

Mechanism of Action

The mechanism of action of 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The benzotriazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor .

Comparison with Similar Compounds

1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one can be compared with other benzotriazole derivatives:

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of benzotriazole derivatives.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEZSKZKZJDSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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